1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine
Description
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine is a thiazole derivative characterized by a tert-butyl group at the 4-position of the thiazole ring and an N-methylethan-1-amine substituent at the 2-position. Thiazoles are known for their versatility in medicinal chemistry, often serving as scaffolds for antimicrobial, anticancer, and antifungal agents .
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H18N2S/c1-7(11-5)9-12-8(6-13-9)10(2,3)4/h6-7,11H,1-5H3 |
InChI Key |
PIAFADYVAOZLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(C)(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction and Functionalization
The thiazole ring substituted with a tert-butyl group at the 4-position is typically prepared by cyclization reactions starting from amino acid derivatives or substituted precursors. A common approach involves:
- Starting Materials: Amino acid derivatives or amides converted into thioamides.
- Cyclization: Treatment of thioamides with α-haloketones or α-haloesters to form the thiazole ring.
- Substitution: Introduction of the tert-butyl group at the 4-position is often achieved by using tert-butyl-substituted starting materials or via selective alkylation.
A notable synthetic strategy involves the use of calcium carbonate to neutralize hydrobromic acid generated during thiazole ring formation, which improves yields and simplifies purification, though it may cause partial racemization at chiral centers.
Introduction of the N-Methylethanamine Side Chain
The ethanamine side chain with N-methyl substitution is introduced via reductive amination or nucleophilic substitution reactions:
- Reductive Amination: The aldehyde or ketone derivative of the thiazole (e.g., 4-formyl-thiazol-2-yl derivatives) is reacted with methylamine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
- Nucleophilic Substitution: The amino group can be introduced by displacement of a suitable leaving group on an ethanamine precursor with methylamine.
Protection and Deprotection Strategies
During synthesis, protecting groups such as tert-butoxycarbonyl (Boc) are used to protect amines to prevent side reactions. For example:
- Boc Protection: The amino group is protected as a Boc-carbamate during intermediate steps.
- Deprotection: Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine in the final compound.
Oxidation Reactions for Intermediate Formation
Oxidation of hydroxymethyl-thiazole intermediates to formyl-thiazole derivatives is a key step in preparing aldehyde intermediates for further functionalization:
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Manganese(IV) oxide | Dichloromethane | Reflux | 2 hours | 75-78% | Used for oxidation of (4-hydroxymethyl-thiazol-2-yl)-carbamic acid tert-butyl ester |
| Dess-Martin periodinane | Dichloromethane | 0-20 °C | 2-20 hrs | 70-75% | Alternative oxidation method with high selectivity |
These oxidations yield aldehyde intermediates essential for subsequent reductive amination or coupling reactions.
Coupling and Amidation Reactions
Coupling of the thiazole aldehyde or acid intermediates with amine derivatives is achieved using carbodiimide-mediated amidation:
- Reagents: 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCl), 4-dimethylaminopyridine (DMAP).
- Conditions: In dichloromethane at 0-20 °C for 8 hours.
- Workup: Washing with sodium bicarbonate and brine, drying over sodium sulfate, and concentration under reduced pressure.
- Outcome: Formation of amide bonds linking the thiazole core to the ethanamine side chain or other substituents.
Industrial Scale Considerations
A patent (WO2019158550A1) describes preparation methods for related tert-butyl-substituted thiazole derivatives where:
- Reaction of oxalate salts with hydrochloride salts in acetonitrile with triethylamine at 60 °C.
- Optimization of triethylamine amounts and stirring times (1 to 10 hours) to improve yields (up to 93%).
- Avoidance of solidification during reaction to facilitate industrial scale-up.
Though this patent focuses on related compounds, the methodology offers insight into scalable preparation of tert-butyl thiazole derivatives.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of hydroxymethyl-thiazole | Manganese(IV) oxide, DCM, reflux, 2 h | 75-78 | Produces 4-formyl-thiazole intermediate |
| Alternative oxidation | Dess-Martin periodinane, DCM, 0-20 °C, 2-20 h | 70-75 | Mild, selective oxidation |
| Amidation/coupling | EDCl, DMAP, DCM, 0-20 °C, 8 h | - | Forms amide linkages with amine derivatives |
| Boc deprotection | Acidic conditions (e.g., TFA) | - | Removes Boc protecting groups |
| Industrial scale reaction | Oxalate salt + hydrochloride salt, triethylamine, 60 °C | Up to 93 | Optimized for yield and processability |
Research Discoveries and Notes
- The use of calcium carbonate during thiazole ring formation improves yield and purification but may cause partial racemization at chiral centers.
- Dess-Martin periodinane is a preferred oxidant for sensitive intermediates due to mild conditions and high selectivity.
- Triethylamine amount and reaction time are critical parameters in industrial processes to avoid solidification and maximize yield.
- Protecting group strategies (Boc) are essential for selective functional group manipulation during multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Thiazoles with Tert-Butyl Substituents
- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (): Structure: Features a tert-butyl group at position 4 and a triazole substituent at position 3. Synthesis: Designed for anticancer activity, incorporating triazole to enhance hydrogen bonding and target interactions.
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine :
- Differentiation : Lacks the triazole group but includes a methylated ethanamine chain, which may improve solubility and receptor binding compared to the triazole analog.
Thiazoles with Amine/Amide Substituents
- N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (): Structure: 2-aminothiazole core with a pyrazole-methyl group. Synthesis: Yield 53.08% via reflux in acetonitrile; mp 108–110°C. Comparison: Lower yield than urea derivatives (e.g., 85% in ), likely due to steric hindrance during recrystallization. The pyrazole group may confer antimicrobial activity .
- N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine (): Structure: Methyl and phenyl groups on thiazole; N-methylamine substituent. Key Data: Molecular weight 218.32 g/mol; CAS 850375-02-7.
Urea-Linked Thiazole Derivatives ()
-
- Structure : 1-(3-Fluorophenyl)-3-(4-(4-((piperazinylmethyl)thiazol-2-yl)phenyl)urea.
- Key Data : Yield 85.1%; ESI-MS m/z 484.2 [M+H]+.
- Activity : Urea linkage enhances hydrogen bonding, often linked to kinase inhibition or antifungal activity.
1-(4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea ():
Thiadiazole Analogs ()
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Structure: Thiadiazole core with chlorobenzylidene and methylphenyl groups. Activity: Exhibits insecticidal and fungicidal effects, highlighting the role of thiadiazole in agrochemical applications.
- N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles (): Synthesis: NaBH4 reduction of Schiff bases; yields >70%. Activity: Antioxidant properties linked to the arylmethylamine moiety, a feature absent in the target compound .
Biological Activity
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including relevant case studies and research outcomes.
The compound is characterized by the following chemical properties:
- Molecular Formula : C10H18N2S
- CAS Number : 643024-30-0
- Purity : 98%+
These properties indicate its suitability for laboratory and research applications, although it is noted that the compound is not intended for therapeutic use in humans .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazole derivatives. While specific data on 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine is limited, related compounds have shown significant activity against various pathogens.
Case Study: Antitubercular Activity
In a study evaluating novel compounds for their ability to inhibit Mycobacterium tuberculosis, thiazole derivatives were synthesized and tested. Although 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine was not directly tested, its structural analogs demonstrated binding affinities ranging from -8.2 to -10.0 Kcal/mol with promising Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/ml against the H37Rv strain of tuberculosis . This suggests that thiazole derivatives may possess similar activities.
Anticancer Activity
Thiazole compounds have been investigated for their anticancer properties, particularly their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Research Findings
One study focused on thiazole-thiophene hybrids, which are structurally related to our compound. These hybrids exhibited notable cytotoxic effects against MCF-7 breast cancer cells with IC50 values indicating significant potency compared to standard chemotherapy agents like Cisplatin . The molecular docking studies suggested that these compounds effectively bind to target proteins involved in cancer progression.
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets within cells. For instance, the binding of these compounds to proteins involved in cell signaling pathways can lead to alterations in cell proliferation and survival mechanisms.
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-(tert-butyl)thiazol-2-yl)-N-methylethan-1-amine and its derivatives?
Methodological Answer:
The synthesis typically involves the Hantzsch thiazole formation or condensation reactions. For example:
- Intermediate Preparation : Reacting substituted thioureas with α-bromoketones (e.g., 2-bromo-1-(pyrazol-3-yl)ethan-1-one) in polar solvents like DMF or ethanol under reflux (70–90°C) yields thiazole cores .
- Functionalization : Substituents like tert-butyl groups are introduced via aromatic aldehydes or pre-functionalized intermediates. For instance, 4-tert-butylthiazol-2-amine derivatives are synthesized by reacting thiourea with brominated ketones bearing tert-butyl groups, followed by purification via column chromatography .
- Amine Derivatization : The N-methyl ethanamine moiety can be added via reductive amination or nucleophilic substitution, often using methylamine or its derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Yields range widely (6–98%), depending on substituent steric effects and reaction optimization .
Basic: Which spectroscopic and analytical techniques are employed to characterize this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl protons at ~1.3 ppm, thiazole ring protons at 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z = 227.15 g/mol for a related hydrochloride derivative ).
- HPLC : Validates purity (>95% in studies using C18 columns and acetonitrile/water gradients) .
- X-ray Crystallography : Resolves crystal structures (e.g., unit cell parameters: a = 19.2951 Å, β = 119.209° for antitumor thiazol-2-amine derivatives) .
- Elemental Analysis : Matches experimental and theoretical C/H/N/S content (e.g., ±0.4% tolerance) .
Advanced: How do structural modifications at the thiazole ring’s 4- and 5-positions affect biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- 4-Position : Bulky substituents like tert-butyl enhance lipophilicity, improving membrane permeability and antitumor activity (IC₅₀ values ≤10 µM in cancer cell lines) . Conversely, polar groups (e.g., -OH) reduce activity due to decreased bioavailability .
- 5-Position : Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase antimicrobial potency (MIC = 2–8 µg/mL against S. aureus) by enhancing target binding .
- 2-Amine Group : Methylation (N-methyl) reduces metabolic degradation, extending half-life in pharmacokinetic studies .
Validation : Parallel synthesis of analogs and in vitro screening (e.g., MIC assays, MTT cytotoxicity tests) are used to validate SAR hypotheses .
Advanced: What computational methods predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Models interactions with targets like Mycobacterium tuberculosis enoyl reductase (InhA). Docking scores correlate with anti-TB activity (e.g., ΔG = -9.2 kcal/mol for high-affinity derivatives) .
- QSAR Models : Utilize descriptors (logP, polar surface area) to predict activity. For example, a QSAR model for thiazole derivatives achieved R² = 0.89 against fungal targets .
- MD Simulations : Assess binding stability (e.g., 50 ns simulations confirm stable hydrogen bonds with kinase ATP pockets) .
Validation : Experimental IC₅₀ or MIC data are compared with computational predictions to refine models .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances . Strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., broth microdilution for antimicrobial activity ).
- Metabolic Stability Testing : Address discrepancies in cytotoxicity by evaluating compound stability in liver microsomes .
- Crystallographic Analysis : Resolve target binding ambiguities (e.g., X-ray structures showing divergent binding modes for similar analogs) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., tert-butyl derivatives consistently show superior antitumor activity across 5+ papers ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
